molecular formula C8H6ClNO4 B12629836 2-(Carboxyamino)-4-chlorobenzoic acid CAS No. 919512-07-5

2-(Carboxyamino)-4-chlorobenzoic acid

Cat. No.: B12629836
CAS No.: 919512-07-5
M. Wt: 215.59 g/mol
InChI Key: MAZZHRGGMSNZML-UHFFFAOYSA-N
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Description

2-(Carboxyamino)-4-chlorobenzoic acid is an organic compound characterized by the presence of a carboxyamino group and a chlorine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxyamino)-4-chlorobenzoic acid can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzoic acid with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Carboxyamino)-4-chlorobenzoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzoic acid derivatives.

Scientific Research Applications

2-(Carboxyamino)-4-chlorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(Carboxyamino)-4-chlorobenzoic acid exerts its effects involves interactions with specific molecular targets. The carboxyamino group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The chlorine atom may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzoic acid: Lacks the carboxyamino group, making it less versatile in certain reactions.

    2-Aminobenzoic acid: Lacks the chlorine atom, which affects its reactivity and applications.

    2-(Carboxyamino)-benzoic acid: Similar structure but without the chlorine atom, leading to different chemical properties.

Uniqueness

2-(Carboxyamino)-4-chlorobenzoic acid is unique due to the presence of both the carboxyamino group and the chlorine atom, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

919512-07-5

Molecular Formula

C8H6ClNO4

Molecular Weight

215.59 g/mol

IUPAC Name

2-(carboxyamino)-4-chlorobenzoic acid

InChI

InChI=1S/C8H6ClNO4/c9-4-1-2-5(7(11)12)6(3-4)10-8(13)14/h1-3,10H,(H,11,12)(H,13,14)

InChI Key

MAZZHRGGMSNZML-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=O)O)C(=O)O

Origin of Product

United States

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